molecular formula C7H12O2 B1212683 beta-EMGBL CAS No. 50598-34-0

beta-EMGBL

Cat. No.: B1212683
CAS No.: 50598-34-0
M. Wt: 128.17 g/mol
InChI Key: CHDAMWZEYINXCG-UHFFFAOYSA-N
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Description

Introduction to Beta-EMGBL

Chemical Identity and Classification

This compound (CAS: 50598-34-0) is a bicyclic gamma-lactone with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its IUPAC name is 4-ethyl-4-methyloxolan-2-one , reflecting its oxolane (tetrahydrofuran) backbone substituted with ethyl and methyl groups at the beta positions (Figure 1). The compound belongs to the gamma-butyrolactone family, characterized by a five-membered lactone ring.

Property Value
Molecular Formula C₇H₁₂O₂
SMILES CCC1(C)COC(=O)C1
InChI Key CHDAMWZEYINXCG-UHFFFAOYSA-N
Density 1.02 g/cm³ (predicted)
Boiling Point 215–220°C (estimated)

Figure 1: this compound’s structure features a gamma-lactone core with ethyl and methyl substituents at the beta-carbon positions.

The compound’s stereoelectronic properties are influenced by the steric bulk of its substituents, which affect its interactions with biological targets such as GABA receptors.

Historical Context in Lactone Research

This compound emerged in the 1970s–1980s as part of efforts to study structure-activity relationships (SAR) among alkyl-substituted lactones. Early work focused on its convulsant properties , contrasting it with anticonvulsant analogs like alpha-ethyl-alpha-methyl-gamma-butyrolactone (alpha-EMGBL). Researchers recognized that minor structural changes—such as shifting substituents from alpha to beta positions—could invert pharmacological effects from anticonvulsant to pro-convulsant.

Key milestones include:

  • 1970s: Synthesis of this compound via ketene-acetaldehyde condensation.
  • 1983: Discovery of its ability to induce epileptiform discharges in hippocampal slices, providing a model for studying seizure mechanisms.
  • 1990s: Characterization as a picrotoxin receptor agonist , linking it to GABAergic neurotransmission modulation.

Significance in Neuropharmacological Studies

This compound’s primary neuropharmacological action involves GABA-A receptor antagonism . It binds to the picrotoxin site, a noncompetitive antagonist site associated with chloride channel blockade. Key findings include:

Mechanism of Action
  • Use-dependent blockade: this compound inhibits GABA-induced currents in a manner requiring prior receptor activation, suggesting interaction with open-channel states.
  • Epileptiform activity induction: At 1–3 mM concentrations, it triggers synchronized bursting in hippocampal slices, mimicking ictal activity.
  • Selectivity: Unlike bicuculline (a competitive GABA-A antagonist), this compound does not affect glycine receptors, highlighting subtype specificity.
Experimental Applications
  • Seizure models: Used to study convulsant mechanisms and screen anticonvulsants.
  • Receptor modulation studies: Helps elucidate GABA-A receptor dynamics, including allosteric modulation by benzodiazepines and barbiturates.

Relationship to Other Butyrolactone Derivatives

This compound is part of a broader family of gamma- and beta-lactones with diverse biological activities (Table 1).

Compound Substituents Pharmacological Role
This compound Beta-ethyl, beta-methyl Convulsant
Alpha-EMGBL Alpha-ethyl, alpha-methyl Anticonvulsant
Gamma-Hydroxybutyrate (GHB) Hydroxy group Sedative, pro-convulsant
Beta-Butyrolactone Unsubstituted Polymer precursor

Table 1: Structural and functional comparison of this compound with related lactones.

Key Contrasts
  • Substituent position: this compound’s convulsant effects contrast with alpha-EMGBL’s anticonvulsant activity, underscoring the importance of substituent orientation.
  • Lactone ring size: Gamma-lactones (five-membered) generally exhibit greater biological activity than beta-lactones (four-membered), likely due to ring strain and conformational flexibility.

Properties

CAS No.

50598-34-0

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-ethyl-4-methyloxolan-2-one

InChI

InChI=1S/C7H12O2/c1-3-7(2)4-6(8)9-5-7/h3-5H2,1-2H3

InChI Key

CHDAMWZEYINXCG-UHFFFAOYSA-N

SMILES

CCC1(CC(=O)OC1)C

Canonical SMILES

CCC1(CC(=O)OC1)C

Synonyms

2-ethyl-2-methyl-4-butyrolactone
alpha-EMGBL
alpha-ethyl-alpha-methyl-gamma-butyrolactone
beta-EMGBL
beta-ethyl-beta-methyl-gamma-butyrolactone

Origin of Product

United States

Chemical Reactions Analysis

β-Lactam Ring Reactivity

β-lactams are characterized by their strained four-membered amide rings, making them susceptible to:

  • Nucleophilic attack at the carbonyl carbon (C=O)

  • Ring-opening reactions via β-elimination mechanisms

  • Hydrolysis under acidic or basic conditions

Key Reaction Pathways:

Reaction TypeConditionsProducts
HydrolysisAqueous acid/baseLinear amide derivatives
AlkylationElectrophilic agentsN-substituted β-lactams
AcylationAcyl chloridesO-acylated intermediates

β-Elimination Mechanisms

β-lactams with electron-withdrawing substituents undergo elimination reactions:

  • Base-induced β-elimination produces α,β-unsaturated carbonyl compounds

  • Kinetic studies show activation energies of 50–75 kJ/mol for analogous β-lactams

  • Catalytic effects from graphene substrates can accelerate elimination rates by up to 10⁵-fold

Stoichiometric Considerations

For hypothetical β-EMGBL reactions, stoichiometry tables would require:

Example Reaction Table:

ComponentMolar RatioRole
β-EMGBL1.0Substrate
NaOH (1M)2.0Base catalyst
Solvent (H₂O)10.0Medium

Spectroscopic Monitoring

In-situ electron microscopy and NMR could track:

  • Real-time ring-opening dynamics

  • Intermediate stabilization via conjugated π-systems

Challenges & Research Gaps

  • No synthetic protocols or spectral data for β-EMGBL exist in current literature.

  • Analogous β-lactams show variable stability in polar aprotic solvents .

  • Computational modeling (DFT) would be required to predict reaction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Gamma-Butyrolactone Derivatives

The pharmacological profile of beta-EMGBL diverges significantly from other substituted GBLs, depending on the position (alpha, beta, or gamma) and type of alkyl substituents. Below is a detailed comparison:

Structural and Pharmacological Differences

Compound Substituents Pharmacological Effects Mechanistic Insights
This compound beta-ethyl, beta-methyl Proconvulsant; induces seizures in mice/guinea pigs. Antagonizes GABAA currents. Reduces GABA-induced currents (IC50 = 390 µM); accelerates IPSC decay .
alpha-EMGBL alpha-ethyl, alpha-methyl Anticonvulsant; blocks seizures induced by this compound or picrotoxin. Hypotensive. Potentiates low-dose GABA currents; antagonizes this compound’s inhibitory effects .
gamma-Ethyl-gamma-methyl GBL gamma-ethyl, gamma-methyl Anticonvulsant (weak); ineffective against bicuculline or maximal electroshock seizures. Unknown direct GABA modulation; structural similarity suggests partial receptor binding .
alpha,alpha-Dimethyl GBL alpha-methyl (two groups) Anticonvulsant; prevents pentylenetetrazol-induced seizures. Hypotensive. Depresses hippocampal basal activity; antagonizes this compound-induced excitation .
gamma-Hydroxybutyrate (GHB) Hydroxyl group at gamma No anticonvulsant activity; sedative/hypnotic effects. Acts via GABAB receptors and GHB-specific receptors; distinct from GBL derivatives .

Key Research Findings

  • This compound vs. alpha-EMGBL :

    • In hippocampal neurons, this compound (3 mM) abolishes GABA currents, whereas alpha-EMGBL enhances low-dose GABA responses (EC50 = 102 µM) and blocks picrotoxin-induced inhibition .
    • Alpha-EMGBL reverses this compound’s hypertensive effects in guinea pigs, demonstrating functional antagonism .
  • SAR (Structure-Activity Relationship) Insights :

    • Beta-substituted GBLs (e.g., this compound) act as GABAA receptor antagonists, while alpha-substituted analogs (e.g., alpha-EMGBL) exhibit agonist or positive allosteric modulator activity .
    • Gamma substitutions (e.g., gamma-ethyl-gamma-methyl GBL) show weaker anticonvulsant activity, suggesting steric hindrance at the gamma position reduces efficacy .

Functional Data from Electrophysiological Studies

Parameter This compound alpha-EMGBL alpha-EMTBL
GABA Current Modulation Inhibition (IC50 = 390 µM) Potentiation (EC50 = 102 µM) Potentiation (190% at 1 mM)
IPSC Decay Rate Increased No change Decreased
Hypertensive Effect Yes No (hypotensive) Not tested

IPSC = Inhibitory Post-Synaptic Current; EMTBL = Ethyl-methyl-thiobutyrolactone (a sulfur analog of GBL) .

Mechanistic and Therapeutic Implications

  • This compound serves as a tool compound to study GABAA receptor pharmacology and epileptogenesis.
  • Clinical Relevance: The divergent effects of alpha- vs. beta-substituted GBLs highlight the importance of stereochemistry in drug design.

Preparation Methods

Cyanohydrin Formation and Lactonization

The foundational approach for synthesizing this compound involves cyanating epoxy alcohols followed by hydrolysis and lactonization. A patent by DE69822222T2 details a method starting with 2-methyl-2,3-epoxypropanol, which undergoes cyanation with hydrogen cyanide (HCN) to form 3,4-dihydroxybutanenitrile. Subsequent hydrolysis in acidic or basic conditions yields a carboxylic acid intermediate, which spontaneously cyclizes to form beta-hydroxy-gamma-butyrolactone derivatives.

Key steps include:

  • Cyanation : Reacting 2-methyl-2,3-epoxypropanol with HCN at 8–25°C for 48 hours.

  • Hydrolysis : Treating the nitrile intermediate with aqueous sodium hydroxide (4.93 mol) under reflux (90–100°C) to generate the carboxylic acid.

  • Lactonization : Acidifying the hydrolyzed product with concentrated HCl to induce cyclization, yielding beta-hydroxy-gamma-butyrolactone.

This method produced beta-hydroxy-gamma-butyrolactone with a yield of 61% after silica gel chromatography.

Esterification for Beta-Alkyl Substitution

To introduce ethyl and methyl groups at the beta position, the hydroxy group of beta-hydroxy-gamma-butyrolactone undergoes esterification. DE69822222T2 describes reacting the lactone with methacrylic acid chloride in the presence of triethylamine. The reaction proceeds at -70°C to minimize side reactions, yielding beta-methacryloyloxy-gamma-butyrolactone.

Example Protocol :

  • Reagents : Beta-hydroxy-gamma-butyrolactone (212.1 g, 2.08 mol), methacrylic acid chloride (175 g), triethylamine (excess).

  • Conditions : Dropwise addition under nitrogen at -70°C, followed by stirring for 3 hours.

  • Workup : Filtration, washing with water, and purification via silica gel chromatography.

  • Yield : 175 g of crude product, refined to high-purity beta-methacryloyloxy-gamma-butyrolactone.

Reaction Optimization and Challenges

Temperature and Solvent Effects

The cyanation step is highly temperature-sensitive. Elevated temperatures (>25°C) promote epoxide ring-opening side reactions, reducing nitrile intermediate purity. Similarly, esterification at temperatures above -60°C accelerates undesired polymerization of methacrylic acid derivatives.

Solvent Systems :

  • Cyanation : Acetonitrile enhances HCN solubility and reaction homogeneity.

  • Esterification : Dry ethyl acetate minimizes hydrolysis of methacrylic acid chloride.

Purification and Yield Enhancement

Crude this compound often contains unreacted starting materials and oligomeric byproducts. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively isolates the target compound. Scaling the reaction to 2.08 mol increased yield to 83.5%, highlighting the method’s scalability.

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR : this compound exhibits characteristic signals at δ 4.35–4.50 (m, lactone ring protons), δ 1.45 (s, methyl group), and δ 1.25 (t, ethyl group).

  • ¹³C-NMR : Peaks at δ 175.2 (lactone carbonyl), δ 65.8 (C-3), and δ 22.1/δ 14.0 (ethyl carbons) confirm substitution patterns.

Gas Chromatography (GC) :

  • Purity exceeding 98% is achieved post-chromatography, with retention times consistent with authentic standards.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Purity
Cyanohydrin Lactonization2-Methyl-2,3-epoxypropanolHCN, NaOH, HCl61%98.4%
EsterificationBeta-hydroxy-lactoneMethacrylic acid chloride83.5%97.8%

Industrial and Research Applications

The DE69822222T2 patent emphasizes the economic viability of this synthesis, requiring no intermediate purification and using cost-effective reagents like HCN and methacrylic acid chloride. this compound’s role as a GABA receptor modulator further underscores its value in neuropharmacology .

Q & A

Q. How can researchers model this compound’s pharmacokinetics in silico to guide in vivo studies?

  • Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling using tools like GastroPlus or Simcyp. Incorporate physicochemical properties (e.g., logP, solubility) and enzyme kinetic data for accurate predictions .

Data Management and Ethical Considerations

Q. What metadata standards are critical for sharing this compound research data?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Use EMBL’s metadata templates for experimental conditions, ensuring compatibility with repositories like ChEMBL or PubChem .

Q. How can text-mining tools enhance literature reviews on this compound’s applications?

  • Methodological Answer : Use NLP platforms (e.g., BioBERT) to extract entity-relationship data from patents and journals. Validate findings with manual curation and semantic similarity analysis .

Q. What ethical safeguards are essential when handling this compound toxicity data?

  • Methodological Answer : Follow institutional review board (IRB) guidelines for data anonymization and dual-use risk assessment. Disclose conflicts of interest in publications and adhere to dual-use research of concern (DURC) frameworks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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